molecular formula C27H29NO5 B12501360 2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid

Cat. No.: B12501360
M. Wt: 447.5 g/mol
InChI Key: PYLMUAAMLWWXJX-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a trityloxy group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid typically involves the protection of the amino group with a Boc group and the hydroxyl group with a trityl group. One common method involves the reaction of (S)-2-amino-3-hydroxypropanoic acid with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then protected by reacting with trityl chloride (TrCl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid undergoes several types of reactions, including:

    Substitution Reactions: The Boc and trityl groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the trityl group yields the free hydroxyl group.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. The trityl group protects the hydroxyl group by forming a stable ether linkage, which can also be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-hydroxypropanoic acid: This compound lacks the protecting groups and is more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid: This compound has only the Boc protecting group and is used in similar applications.

    (S)-2-Amino-3-(trityloxy)propanoic acid: This compound has only the trityl protecting group and is used in similar applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is unique due to the presence of both Boc and trityl protecting groups, which provide dual protection for the amino and hydroxyl groups, respectively. This dual protection allows for greater flexibility and selectivity in synthetic applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLMUAAMLWWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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